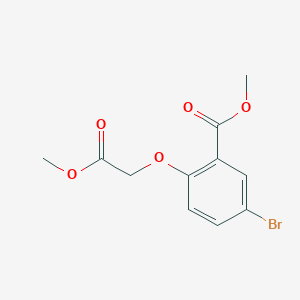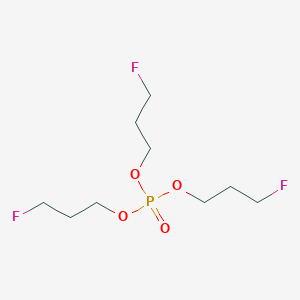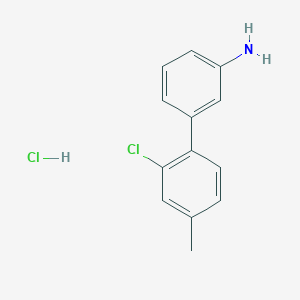
3-(2-Chloro-4-methylphenyl)aniline hydrochloride
Übersicht
Beschreibung
“3-(2-Chloro-4-methylphenyl)aniline hydrochloride” is a chemical compound with the molecular formula C13H13Cl2N . It has a molecular weight of 254.16 . The compound is also known by its IUPAC name, 3’-chloro-4’-methyl [1,1’-biphenyl]-3-amine hydrochloride .
Molecular Structure Analysis
The molecular structure of “3-(2-Chloro-4-methylphenyl)aniline hydrochloride” can be represented by the InChI code: 1S/C13H12ClN.ClH/c1-9-5-6-11(8-13(9)14)10-3-2-4-12(15)7-10;/h2-8H,15H2,1H3;1H . This indicates the presence of a chloro group and a methyl group on the phenyl ring, and an aniline group attached to the phenyl ring.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2-Chloro-4-methylphenyl)aniline hydrochloride” include a molecular weight of 254.16 and a molecular formula of C13H13Cl2N . The compound has a complexity of 207 and a topological polar surface area of 26Ų .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Pyrazoline Compounds
3-Chloro-4-methyl-aniline, a closely related compound, has been utilized in the synthesis of new pyrazoline compounds derived from azo-benzaldehyde. These compounds were synthesized through a series of reactions, starting with diazotization and coupling processes, followed by benzylating and reaction with different substituted acetophenones. The target compounds exhibit potential applications due to their unique structures, characterized using various spectral techniques such as FT-IR, 1H-NMR, 13C-NMR, and DEPT-135 spectra (Hussein, 2014).
Potential Biological Activity of Anilides
Research on substituted anilides of benzo[2,3-b]thiophene series, including compounds synthesized from heterocyclic carbonyl chlorides and anilines, has shown that these compounds could be biologically interesting. This research points to the importance of structural and crystal analysis in understanding the potential biological activity, which could be influenced by hydrogen bond formation among the compounds (Jarak, Pavlović, Karminski-Zamola, 2007).
Synthesis of Fluorinated Anilines
Another application involves the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline from 2-chloro-4-aminophenol. This synthesis demonstrates a methodology with high yield and low environmental impact, indicating the significance of developing efficient synthetic routes for fluorinated anilines (Wen Zi-qiang, 2007).
Corrosion Inhibition Studies
The compound NE-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline, synthesized for corrosion inhibition studies, shows its application in protecting mild steel in acidic environments. This study highlights the importance of designing efficient corrosion inhibitors and understanding their adsorption and inhibition mechanisms (Daoud, Douadi, Issaadi, Chafaa, 2014).
Development of Antimicrobial Agents
Further, 4-chloro-3-((substituted-phenylimino) methyl)-2H-chromen-2-one compounds, synthesized from 4-chloro-2-oxo-2H-chromene-3-carbaldehyde and different anilines, were evaluated for their antimicrobial activity. This research underscores the potential of such compounds as antimicrobial agents, with specific compounds showing significant activity against both gram-positive and gram-negative bacteria and fungi (Bairagi, Bhosale, Deodhar, 2009).
Eigenschaften
IUPAC Name |
3-(2-chloro-4-methylphenyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN.ClH/c1-9-5-6-12(13(14)7-9)10-3-2-4-11(15)8-10;/h2-8H,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQBWGDGVAWYRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC=C2)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-4-methylphenyl)aniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carbohydrazide](/img/structure/B1456078.png)
![ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1456080.png)
![2-Chloro-5-[2-(trimethylsilyl)ethynyl]pyridin-4-amine](/img/structure/B1456082.png)
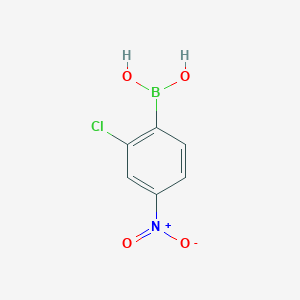
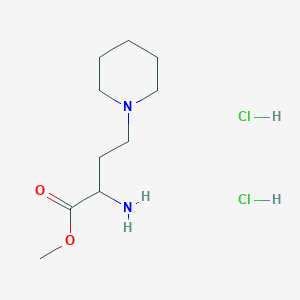
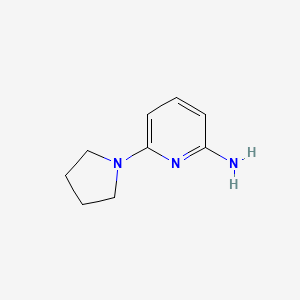
![(2-{5-[(2,5-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1456088.png)
![(2-{5-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1456090.png)
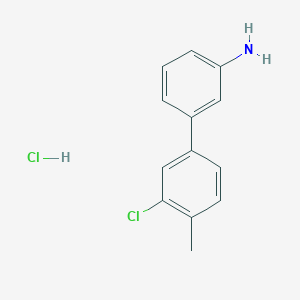
![2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine hydrochloride](/img/structure/B1456095.png)


